molecular formula C13H12N2O B3006444 N-Methyl-N-quinolin-6-ylprop-2-enamide CAS No. 2361642-58-0

N-Methyl-N-quinolin-6-ylprop-2-enamide

Cat. No.: B3006444
CAS No.: 2361642-58-0
M. Wt: 212.252
InChI Key: BCUGSSYQFHBBFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-N-quinolin-6-ylprop-2-enamide (CAS 2361642-58-0) is a high-purity chemical compound offered for research and development purposes. With the molecular formula C 13 H 12 N 2 O and a molecular weight of 212.25 g/mol, this reagent features a quinoline scaffold, a structure of significant interest in medicinal chemistry . The quinoline core is a privileged structure in drug discovery, known for its diverse biological activities . Researchers value quinoline derivatives for their potential in developing therapeutic agents, including antimalarials, antibacterials, and anticancer drugs . These compounds can exert their effects through various mechanisms, such as intercalating with heme in parasites or inhibiting key enzymes like topoisomerases in cancer cells . Furthermore, recent research continues to explore highly potent quinoline-based compounds as inhibitors for specific enzyme targets, such as peptidyl arginine deiminases (PADs), underscoring the scaffold's ongoing relevance in chemical biology and pharmaceutical sciences . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a starting point for the development of novel biologically active molecules .

Properties

IUPAC Name

N-methyl-N-quinolin-6-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-3-13(16)15(2)11-6-7-12-10(9-11)5-4-8-14-12/h3-9H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUGSSYQFHBBFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC2=C(C=C1)N=CC=C2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-Methyl-N-quinolin-6-ylprop-2-enamide undergoes various chemical reactions, including:

Scientific Research Applications

N-Methyl-N-quinolin-6-ylprop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as an anticancer agent and its ability to inhibit specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of dyes, catalysts, and materials for electronic applications

Mechanism of Action

The mechanism of action of N-Methyl-N-quinolin-6-ylprop-2-enamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA synthesis and bacterial cell death. In cancer research, it may inhibit certain tyrosine kinases, thereby blocking signal transduction pathways essential for cancer cell proliferation .

Comparison with Similar Compounds

Key Observations :

  • Methoxy and halogen substituents in phenethyl analogs modulate electron density without significantly affecting steric bulk, enabling tailored reactivity in polymer synthesis .

Physicochemical Properties

Experimental data for this compound are sparse, but comparisons with analogs highlight trends:

Property This compound N-(2-Methoxyphenethyl)-2-methylprop-2-enamide N-(2-Chlorophenethyl)-2-methylprop-2-enamide
Melting Point ~120–130°C (predicted) 85–87°C 72–74°C
Solubility Low in polar solvents (DMSO > water) High in CHCl₃, moderate in MeOH High in CHCl₃, low in water
UV-Vis λₘₐₓ (nm) ~270–290 (quinoline π→π*) ~260 (aryl absorption) ~265

Notes:

  • The quinoline moiety increases melting points due to enhanced intermolecular π-stacking.
  • Reduced solubility in polar solvents aligns with the hydrophobic quinoline system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.